1-(2-Bromoethyl)azetidine

Description

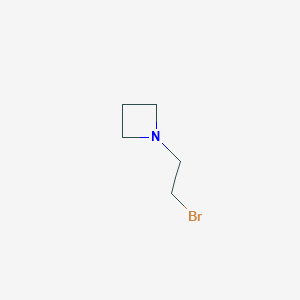

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-2-5-7-3-1-4-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQPEMGVLIWPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl Azetidine and Analogous N Haloalkyl Azetidine Derivatives

Direct N-Alkylation Approaches for Azetidine (B1206935) Functionalization

Direct N-alkylation represents the most straightforward approach to introduce a 2-bromoethyl moiety onto the azetidine ring. This method relies on the nucleophilic character of the secondary amine within the azetidine heterocycle.

The fundamental approach for the synthesis of 1-(2-bromoethyl)azetidine is the direct N-alkylation of azetidine with a suitable bromoethylating agent, most commonly 1,2-dibromoethane (B42909). This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the azetidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion as the leaving group.

The general reaction is as follows:

Azetidine + Br-CH2CH2-Br → this compound·HBr

A base is typically required to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic. The use of an excess of 1,2-dibromoethane is often employed to minimize the competing side reaction where a second molecule of azetidine displaces the bromine from the newly formed this compound, leading to the formation of 1,2-bis(azetidin-1-yl)ethane.

While this method is conceptually simple, achieving high yields and selectivity can be challenging due to the potential for over-alkylation and the formation of quaternary azetidinium salts. organic-chemistry.org

To enhance the efficiency and selectivity of the N-alkylation process for synthesizing this compound, careful optimization of several reaction parameters is essential. These parameters include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Base Selection: The choice of base is critical to neutralize the generated acid without promoting side reactions. Inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often favored due to their heterogeneous nature, which can simplify purification. nih.gov Organic, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective in promoting N-alkylation reactions of heterocycles. nih.govbristol.ac.uk

Temperature Control: The reaction temperature is another important factor. While higher temperatures can increase the reaction rate, they can also lead to an increase in side products. Therefore, the reaction is often carried out at a moderate temperature to balance the rate of reaction with the formation of byproducts.

Stoichiometry: As previously mentioned, using a significant excess of the bromoethylating agent (e.g., 1,2-dibromoethane) is a key strategy to favor the formation of the desired mono-alkylated product over the di-alkylated byproduct.

The following interactive table summarizes the key parameters for the optimization of the N-alkylation of azetidine with 1,2-dibromoethane.

| Parameter | Options | Rationale for Optimization |

| Bromoethylating Agent | 1,2-dibromoethane | Readily available and provides the desired bromoethyl moiety. |

| Base | K2CO3, Cs2CO3, DBU | Neutralizes the generated HBr. The choice of base can influence the reaction rate and selectivity. |

| Solvent | Acetonitrile, DMF, CH2Cl2 | A polar aprotic solvent is generally preferred to facilitate the SN2 reaction. |

| Stoichiometry | Excess 1,2-dibromoethane | Minimizes the formation of the di-alkylated product, 1,2-bis(azetidin-1-yl)ethane. |

| Temperature | Room temperature to reflux | Optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. |

Derivatization of Pre-functionalized Azetidine Intermediates to N-Bromoethyl Variants

An alternative strategy to direct N-alkylation involves the modification of an azetidine derivative that already possesses a functionalized N-substituent. This approach can offer advantages in terms of selectivity and the avoidance of over-alkylation.

A common and effective method in this category is the conversion of a hydroxyl group on the N-substituent into a bromine atom. A readily accessible precursor for this transformation is 1-(2-hydroxyethyl)azetidine, which can be synthesized by the N-alkylation of azetidine with 2-bromoethanol. The subsequent conversion of the terminal hydroxyl group to a bromide can be achieved using various standard brominating agents.

Using Phosphorus Tribromide (PBr3): Phosphorus tribromide is a widely used reagent for the conversion of primary and secondary alcohols to the corresponding alkyl bromides. masterorganicchemistry.comreddit.com The reaction proceeds with inversion of stereochemistry if the alcohol is chiral. The reaction of 1-(2-hydroxyethyl)azetidine with PBr3 provides a direct route to this compound.

The Appel Reaction: The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, such as carbon tetrabromide (CBr4). blogspot.comwikipedia.orgcommonorganicchemistry.comorganic-chemistry.org This reaction is known for its high yields and compatibility with a wide range of functional groups. For the synthesis of this compound, 1-(2-hydroxyethyl)azetidine would be treated with PPh3 and CBr4. tcichemicals.com

The following table presents a comparison of these two methods for the conversion of 1-(2-hydroxyethyl)azetidine.

| Method | Reagents | Key Features |

| Phosphorus Tribromide | PBr3 | Effective for primary alcohols, reaction can be exothermic. |

| Appel Reaction | PPh3, CBr4 | Mild reaction conditions, high yields, formation of triphenylphosphine oxide as a byproduct. |

A less common, but conceptually plausible, approach involves the direct bromination of an existing N-alkyl side chain on the azetidine ring. This typically requires a free-radical halogenation reaction, which is selective for positions that can form a stabilized radical intermediate.

For instance, the terminal methyl group of an N-ethylazetidine could potentially be brominated using a free-radical initiator and a bromine source like N-bromosuccinimide (NBS). nih.gov This type of reaction is most effective at allylic or benzylic positions where the resulting radical is resonance-stabilized. youtube.com The radical stability at the terminal position of an N-ethyl group is significantly lower, making this a more challenging and less selective transformation. The reaction would likely require harsh conditions and could lead to a mixture of products, including bromination at the carbon adjacent to the nitrogen. Due to these challenges, this method is generally less preferred compared to the previously described synthetic routes.

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of N-substituted azetidines is significantly enhanced by converting the nitrogen atom into a quaternary ammonium (B1175870) salt, forming an azetidinium ion. magtech.com.cn This transformation increases the ring strain and activates the ring carbons toward nucleophilic attack. In the case of 1-(2-bromoethyl)azetidine, the azetidinium ion can be formed intramolecularly, creating a spirocyclic or bicyclic system that is a key intermediate in its subsequent reactions. The strain within this bicyclic azetidinium structure makes it a highly reactive electrophile.

The nucleophilic ring-opening of azetidinium ions is a primary and well-studied reaction pathway that cleaves the strained four-membered ring to produce functionalized linear amines. nih.gov This process is valuable in organic synthesis for creating stereodefined and highly functionalized building blocks. organic-chemistry.org The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is a critical aspect of its reactivity, governed by a combination of electronic and steric factors. magtech.com.cn The outcome of the reaction is heavily dependent on the substitution pattern of the azetidinium ring and the nature of the attacking nucleophile. organic-chemistry.org

Studies on various substituted azetidinium ions have provided significant insights into the parameters that control where the nucleophile will attack. organic-chemistry.orgresearchgate.net Generally, in the absence of significant steric hindrance, nucleophiles tend to attack the less substituted carbon atom of the azetidinium ring. organic-chemistry.org However, the presence of substituents can dramatically alter this preference.

Electronic Effects : Substituents that can stabilize a positive charge, such as aryl or vinyl groups, can direct the nucleophilic attack to the carbon atom to which they are attached (the C-2 position). This is due to the stabilization of the transition state during the C-N bond cleavage. magtech.com.cn

Steric Effects : Conversely, bulky substituents on the ring can hinder the approach of a nucleophile, directing the attack to a more accessible, less substituted carbon atom. magtech.com.cn This is particularly true when using sterically demanding nucleophiles. magtech.com.cn

Density Functional Theory (DFT) calculations have been effectively used to predict and rationalize the observed regioselectivity in these ring-opening reactions, aligning well with experimental results. nih.govorganic-chemistry.orgsemanticscholar.org

| Nucleophile | Azetidinium Substitution Pattern | Predominant Site of Attack | Controlling Factor | Reference |

| Azide (B81097), Benzylamine, Acetate, Alkoxides | No substituent at C-4 | C-4 (unsubstituted position) | Steric/Electronic | organic-chemistry.org |

| Azide, Benzylamine, Acetate, Alkoxides | Methyl group at C-4 | C-2 (substituted position) | Electronic | organic-chemistry.org |

| Strong, bulky nucleophiles | 2-Alkyl substituted | C-4 (less substituted position) | Steric Hindrance | magtech.com.cn |

| Various nucleophiles | 2-Unsaturated substituents (e.g., aryl, vinyl) | C-2 (substituted position) | Electronic (stabilization) | magtech.com.cn |

The nucleophilic ring-opening of azetidinium ions is typically a stereoselective process. nih.gov The reaction generally proceeds through an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the carbon atom of the ring. This mechanistic pathway results in an inversion of the stereochemical configuration at the center being attacked.

This stereochemical outcome is crucial for the synthesis of chiral molecules, as the stereochemistry of the starting azetidine can be used to control the stereochemistry of the resulting acyclic amine product. The predictable nature of this inversion allows for the creation of specific, stereodefined functionalized molecules. nih.govresearchgate.net For example, the ring-opening of enantiopure azetidinium salts with various nucleophiles produces highly functionalized, stereodefined linear amines. organic-chemistry.org

Beyond simple ring-opening, the reactive bicyclic azetidinium intermediate formed from this compound can undergo ring-expansion reactions to yield larger, more stable nitrogen-containing heterocycles. researchgate.net These transformations are synthetically valuable as they provide access to important structural motifs like pyrrolidines and piperidines from a four-membered ring precursor. semanticscholar.orgnih.gov The specific outcome is often dependent on the reaction conditions and the nature of the nucleophile involved. semanticscholar.org

The expansion of an azetidine ring to a five-membered pyrrolidine (B122466) ring is a well-documented transformation. researchgate.net One common pathway involves the formation of an azetidinium ylide, which then undergoes a magtech.com.cnorganic-chemistry.org-shift (Stevens rearrangement) or a magtech.com.cnnih.gov-sigmatropic rearrangement to furnish the ring-expanded product. researchgate.netnih.gov

Another significant mechanism involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, leading to a bicyclic azetidinium ion. semanticscholar.orgnih.gov Subsequent attack by a nucleophile on one of the bridgehead carbons of this intermediate can lead to the cleavage of one of the original C-N bonds of the azetidine ring, resulting in the formation of a larger ring. For instance, azetidines with a 3-hydroxypropyl side chain at the C-2 position can be activated to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. The opening of this intermediate by nucleophiles like cyanide or azide anions can yield pyrrolidine derivatives. semanticscholar.orgnih.gov

| Starting Material Type | Intermediate | Nucleophile | Product | Reference |

| Azetidinecarboxylate esters | Azetidinium ylide | (intramolecular) | Pyrrolidine | nih.gov |

| 2-(3-hydroxypropyl)azetidine | 1-azonia-bicyclo[3.2.0]heptane | Cyanide, Azide, Acetate | Pyrrolidine | semanticscholar.orgnih.gov |

| N-Benzylazetidinium salts | Azetidinium ylide | t-BuOK (base) | 2-Phenylpyrrolidine | researchgate.net |

The expansion of the azetidine ring to a six-membered piperidine (B6355638) system can also be achieved, often proceeding through similar bicyclic azetidinium intermediates. researchgate.net The regioselectivity of the nucleophilic attack on the bicyclic intermediate is the determining factor for the size of the resulting expanded ring. semanticscholar.org

Depending on the substitution pattern of the azetidine and the side chain, as well as the nucleophile used, the ring-opening of the bicyclic azetidinium ion can lead to either five-membered or seven-membered rings, and by extension, six-membered rings in analogous systems. semanticscholar.orgnih.gov The transformation of 2-(haloalkyl)azetidines can lead to the formation of substituted piperidines, demonstrating the utility of these precursors for constructing larger heterocyclic systems. semanticscholar.org The precise control over reaction conditions and substrate structure is key to directing the reaction toward the desired ring size.

Ring-Expansion Reactions to Larger Nitrogen-Containing Heterocycles

Mechanistic Insights into Ring Expansion via Rearrangements

While the azetidine ring itself is relatively stable compared to its three-membered aziridine (B145994) counterpart, its strained nature makes it susceptible to ring-expansion reactions under specific conditions. rsc.orgresearchgate.net For this compound and its analogues, the most significant pathway to ring expansion does not typically involve direct cleavage of the azetidine C-C bonds. Instead, it proceeds through a mechanism involving the bromoethyl side chain.

The process is initiated by an intramolecular nucleophilic attack of the azetidine nitrogen onto the electrophilic carbon bearing the bromine atom. This cyclization generates a highly reactive bicyclic azetidinium salt intermediate. nih.govnih.gov The fate of this intermediate dictates the final product. Nucleophilic attack on the carbons of the original azetidine ring can lead to ring-expanded products.

Work by De Kimpe and coworkers on analogous 2-(haloalkyl)azetidines has shown that these bicyclic azetidinium intermediates are key for rearrangements into stereodefined five- and six-membered azaheterocycles, such as pyrrolidines and piperidines. nih.gov The regioselectivity of the nucleophilic ring-opening of the bicyclic intermediate determines the size of the resulting expanded ring. Attack at a carbon atom that results in the cleavage of a bond within the original four-membered ring leads to the formation of a larger heterocyclic system. For instance, the formation of a transient 1-azoniabicyclo[3.2.0]heptane intermediate from a related precursor, followed by nucleophilic opening, can yield substituted pyrrolidines or azepanes, depending on the site of nucleophilic attack. nih.gov

The mechanism can be summarized as follows:

Intramolecular Cyclization: The lone pair of the azetidine nitrogen attacks the terminal carbon of the bromoethyl group, displacing the bromide ion to form a fused bicyclic quaternary ammonium salt (an azetidinium intermediate).

Nucleophilic Ring Opening: An external nucleophile attacks one of the electrophilic carbon atoms of the strained bicyclic intermediate.

Ring Expansion: If the nucleophilic attack occurs at a bridgehead carbon or an adjacent carbon of the original azetidine ring, leading to the cleavage of a C-N or C-C bond of that ring, a larger, more stable ring is formed.

This pathway highlights how the bromoethyl side chain acts as an internal activating group, transforming the relatively stable azetidine into a reactive intermediate poised for skeletal rearrangement.

Cycloaddition Reactions Involving the Azetidine Ring

Cycloaddition reactions are powerful methods for constructing ring systems. However, for a saturated heterocycle like the azetidine ring in this compound, participation in cycloaddition reactions is not a characteristic transformation. The ring lacks the requisite π-systems (double or triple bonds) to act as a component in common cycloaddition pathways such as [2+2], [3+2], or [4+2] reactions. rsc.orgresearchgate.net

The literature on azetidine chemistry extensively documents cycloaddition reactions as a primary method for the synthesis of the azetidine ring itself, rather than a reaction of the saturated ring. rsc.orgresearchgate.netnih.gov A prominent example is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form a functionalized azetidine. nih.gov These methods, however, construct the ring and are not pathways for its subsequent transformation. Reactions of unsaturated azetidines (azetines) in cycloadditions are known, but this reactivity is predicated on the presence of a C=N or C=C bond within the four-membered ring, which is absent in this compound.

Reactions at the Terminal Bromoethyl Moiety

The bromoethyl group provides a classic site for reactivity, behaving as a primary alkyl halide. It can undergo substitution, elimination, and, crucially, intramolecular reactions involving the azetidine nitrogen.

Intermolecular Nucleophilic Substitution Reactions of the Bromine Atom

The terminal carbon atom of the bromoethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that it is a primary alkyl halide. libretexts.org

A variety of nucleophiles can be employed to generate diverse derivatives. The reaction is often competitive with the intramolecular cyclization pathway (see Section 3.2.2), and reaction conditions can be tuned to favor one over the other. High concentrations of a strong, non-basic nucleophile would typically favor the intermolecular SN2 pathway.

| Nucleophile | Reagent Example | Product Structure | Reaction Conditions | Reference |

|---|---|---|---|---|

| Acetate | Sodium Acetate (NaOAc) | 1-(2-Acetoxyethyl)azetidine derivative | DMSO, 100 °C | nih.gov |

| Cyanide | Sodium Cyanide (NaCN) | 1-(2-Cyanoethyl)azetidine derivative | DMSO, 60 °C | nih.gov |

| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)azetidine derivative | DMSO, 60 °C | nih.gov |

Note: The reactions in the table are based on the nucleophilic opening of bicyclic azetidinium intermediates formed from haloalkyl azetidines, which serves as a strong model for the direct intermolecular reactivity of this compound.

Intramolecular Cyclization and Ring-Closure Reactions Forming Fused Bicyclic Systems

One of the most important reaction pathways for this compound is intramolecular cyclization. The azetidine nitrogen acts as an internal nucleophile, attacking the terminal electrophilic carbon and displacing the bromide ion. This process, an intramolecular N-alkylation, results in the formation of a fused bicyclic system containing a quaternary ammonium salt. nih.gov

The resulting structure is a 1-azoniabicyclo[3.2.0]heptane bromide. nih.gov This bicyclic cation is a key reactive intermediate. Due to the significant strain in this fused ring system (combining four- and five-membered rings), it is highly susceptible to subsequent nucleophilic attack, which often leads to the ring-expansion products described in Section 3.1.2.3. nih.govnih.gov

The formation of this fused bicyclic system is a critical first step in many of the compound's transformations. Conditions that favor this pathway typically involve heating in a suitable solvent, often without a strong external nucleophile, or using conditions that promote the formation of the intermediate which is then trapped. nih.gov

Elimination Reactions to Form Unsaturated Side Chains

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated side chain. This is a classic β-elimination reaction, where a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon) is abstracted by a base, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org

This reaction typically follows a concerted E2 mechanism, which is favored by strong, sterically hindered bases that are poor nucleophiles. libretexts.orgyoutube.com The use of a bulky base like potassium tert-butoxide (t-BuOK) would be expected to promote this pathway over the competing SN2 substitution. The product of this reaction is 1-vinylazetidine.

| Reactant | Base | Solvent | Expected Product | Mechanism |

|---|---|---|---|---|

| This compound | Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | 1-Vinylazetidine | E2 |

Note: This reaction is based on established principles of elimination chemistry, as specific literature examples for this exact substrate are not prevalent.

Synergistic and Competitive Reactivity Profiles Between the Azetidine Ring and the Bromoethyl Substituent

The reactivity of this compound is governed by the competition between several pathways originating from its two functional groups. The primary competition exists between intermolecular reactions at the bromoethyl chain and intramolecular reactions involving the azetidine nitrogen.

Intramolecular Cyclization vs. Intermolecular Substitution (SN2): The azetidine nitrogen can act as an intramolecular nucleophile to form the 1-azoniabicyclo[3.2.0]heptane intermediate, or an external nucleophile can attack the bromoethyl group directly. The outcome is highly dependent on reaction conditions.

Concentration: High concentrations of a strong external nucleophile will favor the bimolecular SN2 reaction. Conversely, reactions at high dilution will favor the unimolecular intramolecular cyclization, as the probability of two molecules colliding decreases while the proximity of the internal nucleophile remains constant.

Nucleophile Strength: A potent external nucleophile will more effectively compete with the internal azetidine nitrogen. A weaker external nucleophile may allow the intramolecular pathway to dominate. rsc.org

Elimination (E2) vs. Substitution (SN2)/Cyclization: The introduction of a strong base introduces the possibility of an E2 elimination to form 1-vinylazetidine.

Base Properties: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination because their bulk prevents them from acting as effective nucleophiles. youtube.comyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. Entropy is higher for the elimination products (three molecules formed from two) than for substitution products (two molecules formed from two), and this effect becomes more significant at higher temperatures. youtube.com

In essence, the azetidine ring and the bromoethyl group exhibit synergistic reactivity. The nitrogen's nucleophilicity enables the formation of the key bicyclic intermediate, which then dictates subsequent rearrangement and ring-expansion pathways. This intramolecular pathway is in constant competition with standard intermolecular SN2 and E2 reactions at the alkyl halide. Therefore, the choice of nucleophile, base, concentration, and temperature allows a chemist to selectively navigate the complex potential energy surface of this molecule to achieve a desired chemical transformation. nih.govnih.govyoutube.com

Synthetic Utility and Applications As an Advanced Research Intermediate

Building Block for the Construction of Polycyclic and Fused Heterocyclic Architectures

The structure of 1-(2-bromoethyl)azetidine is well-suited for the synthesis of fused and polycyclic heterocyclic systems through sequential N-alkylation and subsequent intramolecular cyclization reactions. In this common synthetic strategy, the bromoethyl moiety is first attacked by a nucleophile that is part of an existing ring system, tethering the azetidine (B1206935) ring to the molecule. In a subsequent step, an intramolecular reaction, often promoted by a base or acid, forms a new ring, resulting in a fused architecture.

A key reaction pathway involves the intramolecular displacement of the bromide by a nucleophilic nitrogen atom within the same molecule. This can lead to the formation of a bicyclic azetidinium intermediate. ugent.be Such strained intermediates are highly reactive and can undergo subsequent ring-opening or rearrangement reactions to yield larger, more stable heterocyclic systems, such as piperidines. ugent.be This demonstrates the utility of the bromoethyl group in initiating intramolecular cyclizations that can lead to complex scaffolds.

For example, the N-alkylation of a heterocyclic amine, such as an indole (B1671886) or pyrazole, with this compound would yield an intermediate poised for a second cyclization. Depending on the nature of the initial heterocycle and the reaction conditions, this could proceed via several mechanisms:

Intramolecular Friedel-Crafts-type reaction: The tethered azetidine-containing side chain could cyclize onto an electron-rich aromatic or heteroaromatic ring.

Nucleophilic attack: A nucleophilic center on the attached heterocycle could attack a carbon atom of the azetidine ring, particularly after activation of the azetidine nitrogen, leading to a fused system.

Condensation reactions: Functional groups on the tethered side chain could undergo condensation with groups on the parent heterocycle to form the second ring.

This building block approach provides a modular strategy for accessing novel polycyclic structures where the azetidine ring is fused to another heterocyclic core, a motif of interest in drug discovery.

Precursor in the Targeted Synthesis of Functionalized Amino Acid Analogues and Peptidomimetics

Non-natural amino acids and peptidomimetics incorporating conformationally constrained elements are of great importance in drug design and protein engineering. nih.govchemrxiv.org The rigid, four-membered ring of azetidine makes it an attractive scaffold for creating such constrained analogues. This compound can serve as a key precursor for synthesizing novel, non-proteinogenic amino acids where the azetidine ring is incorporated into the side chain or backbone.

A primary synthetic route involves the alkylation of a glycine (B1666218) enolate equivalent or a related synthon with this compound. This reaction introduces the azetidin-1-ylethyl group at the α-carbon of the amino acid, yielding a novel derivative with a unique spatial arrangement.

| Starting Material | Reagent | Product Type | Potential Application |

| Glycine enolate equivalent | This compound | α-(2-(Azetidin-1-yl)ethyl)glycine | Peptidomimetics, enzyme inhibitors |

| Malonate ester | This compound | Diethyl 2-(2-(azetidin-1-yl)ethyl)malonate | Precursor to constrained β-amino acids |

The incorporation of such azetidine-containing amino acids into peptides can induce specific secondary structures, such as β-turns, and can enhance metabolic stability by protecting against enzymatic degradation. ljmu.ac.uk The synthesis of these building blocks via alkylation with this compound allows for the systematic exploration of structure-activity relationships in peptide-based therapeutics.

Role in the Controlled Construction of Bridged Nitrogen-Containing Compounds

Bridged nitrogen-containing compounds, such as diazabicycloalkanes, are important structural motifs found in many biologically active natural products and pharmaceuticals. Their rigid, three-dimensional structures are valuable for optimizing ligand-receptor interactions. This compound can be employed as a starting material in multi-step syntheses to construct these complex bridged architectures.

A typical strategy involves a double alkylation sequence. For instance, reaction of this compound with a primary amine that contains a second nucleophilic or masked nucleophilic group can generate a key intermediate. Subsequent intramolecular cyclization of this intermediate would then form the second bridge, creating a bicyclic structure with a nitrogen atom at a bridgehead position.

An illustrative, though hypothetical, pathway could involve:

Alkylation: Reaction of this compound with a protected amino alcohol (e.g., ethanolamine (B43304) with a protected hydroxyl group).

Deprotection and Activation: Removal of the protecting group to free the hydroxyl group, followed by its conversion to a good leaving group (e.g., a tosylate or mesylate).

Intramolecular Cyclization: Base-promoted intramolecular N-alkylation, where the secondary amine nitrogen attacks the carbon bearing the leaving group, closing the second ring and forming a bridged diazabicyclic system.

This approach offers a controlled, stepwise method for constructing complex, rigid scaffolds that are otherwise difficult to synthesize.

Potential Applications as a Ligand or Precatalyst in Organocatalysis and Metal-Catalyzed Transformations

The development of novel ligands is crucial for advancing organocatalysis and metal-catalyzed reactions. Azetidine-containing molecules have emerged as promising ligand scaffolds. nih.gov While this compound itself is not typically a ligand, it serves as an excellent precursor for the synthesis of more complex, multidentate ligands.

The primary strategy involves converting the bromoethyl group into a coordinating moiety. A common transformation is the conversion of the bromide to a primary amine, for example, through reaction with sodium azide (B81097) followed by reduction, or via a Gabriel synthesis. This yields 1-(2-aminoethyl)azetidine, a valuable diamine intermediate. This intermediate can then be further functionalized to create a wide array of polydentate ligands. nih.gov

| Intermediate | Functionalization Reaction | Ligand Type | Potential Catalytic Application |

| 1-(2-Aminoethyl)azetidine | Reductive amination with pyridine-2-carboxaldehyde | Tridentate (N,N,N) | Copper or iron-catalyzed oxidation reactions |

| 1-(2-Aminoethyl)azetidine | Acylation with chiral amino acids | Chiral tetradentate | Asymmetric alkylzinc additions nih.gov |

| 1-(2-Aminoethyl)azetidine | Reaction with 2-picolinyl chloride | Tetradentate (N,N,N,N) | Transition metal complexation nih.gov |

Research has demonstrated that functionalizing the terminal amino group of an N-(2-aminoethyl)azetidine derivative allows for the synthesis of tri-, quadri-, quinque-, and sexidentate ligands. nih.gov The resulting metal complexes, for instance with Copper(II), exhibit unique coordination geometries and have potential applications in various catalytic transformations. nih.gov The modularity of this approach, starting from this compound, makes it a powerful tool for generating ligand libraries for catalyst screening and optimization.

Computational and Theoretical Investigations of 1 2 Bromoethyl Azetidine

Quantum Chemical Studies on Molecular Conformation and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and relative stabilities of molecules like 1-(2-bromoethyl)azetidine. The puckered nature of the azetidine (B1206935) ring and the rotational freedom of the N-ethylbromo side chain suggest the existence of multiple conformers.

The primary conformational variables would include the puckering of the azetidine ring and the dihedral angle around the N-CH₂ bond of the ethyl group. It is anticipated that the azetidine ring itself would adopt a non-planar, puckered conformation to alleviate some of the ring strain. The orientation of the 2-bromoethyl group relative to the ring would be a key determinant of conformational stability.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.5 - 2.5 |

This data is illustrative and based on typical energy differences between anti and gauche conformers in similar systems.

It is plausible that the anti conformer, where the bulky bromine atom is directed away from the azetidine ring, would be the most stable due to minimized steric hindrance. The gauche conformers would likely be slightly higher in energy. The puckering of the azetidine ring would also be influenced by the conformation of the side chain, with subtle changes in bond angles and lengths to accommodate the substituent.

Theoretical Elucidation of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key transformation of interest would be intramolecular cyclization to form a bicyclic azetidinium species. This reaction is a classic example of an intramolecular nucleophilic substitution (SNi), where the nitrogen atom of the azetidine ring acts as the nucleophile and the bromine atom is the leaving group.

Theoretical studies would likely focus on mapping the potential energy surface for this cyclization. This would involve locating the transition state structure and calculating the activation energy barrier. It is expected that the reaction would proceed through a concerted mechanism, with the C-Br bond breaking as the new N-C bond forms. The geometry of the transition state would likely feature an elongated C-Br bond and a partially formed N-C bond, with the atoms involved in the cyclization adopting a specific spatial arrangement to allow for optimal orbital overlap.

Table 2: Hypothetical Calculated Activation Energies for Intramolecular Cyclization

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP/6-31G* | PCM (Acetonitrile) | 18 - 25 |

| M06-2X/def2-TZVP | SMD (Water) | 17 - 24 |

This data is illustrative and represents typical activation energy ranges for similar intramolecular cyclization reactions.

The choice of computational method and the inclusion of solvent effects would be critical for obtaining accurate results. Solvents are known to play a significant role in stabilizing charged intermediates and transition states, and thus, continuum solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) would be essential for realistic predictions.

Predictive Modeling for Novel Reactivity and Unexplored Transformation Pathways

Predictive modeling, often employing machine learning algorithms trained on large datasets of chemical reactions, can be used to forecast the reactivity of molecules and suggest novel transformation pathways. nih.gov While specific models for this compound are not available, general reaction prediction models could be applied to explore its potential chemical space. nih.gov

Such models might predict a range of possible reactions, including:

Nucleophilic substitution at the bromine-bearing carbon: The primary halide is susceptible to attack by various nucleophiles.

Ring-opening reactions of the azetidine ring: The strained four-membered ring can be opened under certain conditions, for example, by strong acids or nucleophiles. rsc.orgrsc.org

Elimination reactions: Under basic conditions, elimination of HBr could occur to form N-vinylazetidine.

Computational screening of these potential reactions could help to identify the most thermodynamically and kinetically favorable pathways, thus guiding experimental efforts. For instance, by calculating the reaction energies and activation barriers for a series of potential nucleophiles, one could predict the selectivity of substitution reactions.

Electronic Structure Analysis and Derivation of Reactivity Descriptors

The electronic structure of this compound provides fundamental clues about its reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the sites most susceptible to nucleophilic and electrophilic attack.

It is anticipated that the HOMO would be localized primarily on the nitrogen atom, reflecting its nucleophilic character. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbital of the C-Br bond, indicating that this is the most electrophilic site in the molecule and the location of nucleophilic attack.

From the electronic structure, various reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| Global Hardness | 3.5 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | 1.2 | Quantifies the electrophilic character |

This data is illustrative and represents plausible values for a molecule of this type.

Analysis of these descriptors would provide a more nuanced understanding of the molecule's reactivity profile. For example, a relatively high HOMO energy and a low LUMO energy would suggest a high degree of reactivity. The local electrophilicity, or Fukui function, could be calculated to pinpoint the specific atoms most susceptible to nucleophilic attack, which is expected to be the carbon atom attached to the bromine.

Q & A

Q. What are the common synthetic routes for 1-(2-Bromoethyl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, azetidine can react with 1,2-dibromoethane under controlled basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the bromoethyl group. Optimization involves monitoring reaction temperature (40–60°C) and stoichiometric ratios to minimize side products like dimerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>80%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) identifies the azetidine ring protons (δ 3.2–3.5 ppm) and bromoethyl CH₂ groups (δ 3.6–3.8 ppm). C NMR confirms the Br-substituted carbon (δ 30–35 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 192.05) .

- IR : Stretching frequencies for C-Br (550–600 cm⁻¹) and azetidine ring vibrations (1450–1600 cm⁻¹) .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the bromoethyl group .

- Use amber vials to avoid light-induced degradation.

- Conduct stability assays via HPLC every 3 months to monitor purity degradation .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of azetidine in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group enhances electrophilicity at the β-carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). For example, Ag(I)-catalyzed ring-opening of this compound with alcohols produces ethoxyethyl-azetidine derivatives . Computational DFT studies (B3LYP/6-31G*) show the C-Br bond dissociation energy (~65 kcal/mol) correlates with reaction rates .

Q. How can HPLC methods be optimized for analyzing this compound and its derivatives?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and mobile phase:

| Parameter | Condition |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | 70% MeCN/30% H₂O (0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention time: ~8.2 min for this compound . |

Q. What strategies address contradictions in reaction yields when using this compound as an intermediate?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., elimination to form azetidine-ethylene byproducts) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .

- Temperature Gradients : Lower temperatures (0–10°C) suppress thermal decomposition during coupling reactions .

Q. How do computational methods predict the stability and electronic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulations (AMBER force field) reveal conformational flexibility in the azetidine ring, affecting stability in aqueous environments .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental SN2 kinetics .

- X-ray Crystallography : Single-crystal data (e.g., C–Br bond length: 1.93 Å) validate computational models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.